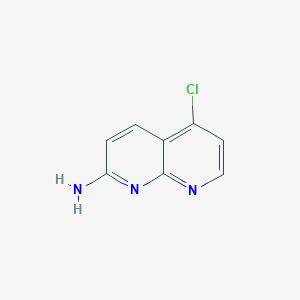

2-Amino-5-chloro-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chlor-1,8-naphthyridin-2-amin ist eine heterocyclische Verbindung, die zur Klasse der 1,8-Naphthyridine gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und photochemischen Eigenschaften. Der 1,8-Naphthyridin-Kern ist ein Strukturmotiv, das in verschiedenen pharmazeutischen Anwendungen und in der Materialwissenschaft vorkommt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,8-Naphthyridinen, einschließlich 5-Chlor-1,8-naphthyridin-2-amin, kann auf verschiedene Weise erfolgen:

Mehrkomponentenreaktionen (MCR): Diese Methode beinhaltet die Reaktion von substituierten aromatischen Aldehyden, 2-Aminopyridin und Malononitril oder Methyl-/Ethylcyanoacetat in Gegenwart von Katalysatoren wie N,N,N',N'-Tetrabrombenzol-1,3-disulfonamid (TBBDA) oder Poly(N,N'-Dibrom-N-ethylbenzol-1,3-disulfonamid) (PBBS).

Friedländer-Ansatz: Diese grüne Strategie umfasst die Hydroaminierung von terminalen Alkinen, gefolgt von einer Friedländer-Cyclisierung.

Metallkatalysierte Synthese: Die Verwendung von Metallkatalysatoren wie Iridium, um die dehydrogenative Kupplung von (2-Aminopyridin-3-yl)methanol und sekundären Alkoholen zu ermöglichen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 5-Chlor-1,8-naphthyridin-2-amin umfassen typischerweise skalierbare Versionen der oben genannten Synthesewege mit Optimierungen hinsichtlich Ausbeute, Reinheit und Kosteneffizienz.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: 1,8-Naphthyridine können Oxidationsreaktionen eingehen, die oft durch starke Oxidationsmittel gefördert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei Halogenide durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Naphthyridin-N-Oxiden führen, während Substitutionsreaktionen verschiedene N-Alkyl- oder N-Acylderivate erzeugen können .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 1,8-naphthyridines can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Wissenschaftliche Forschungsanwendungen

5-Chlor-1,8-naphthyridin-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der Synthese komplexerer Moleküle.

Biologie: Untersuchungen zu seinem potenziellen Einsatz als antimikrobielles und Antikrebsmittel.

Medizin: Bestandteile von Medikamenten, die auf bakterielle Infektionen und andere Krankheiten abzielen.

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-1,8-naphthyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In antimikrobiellen Anwendungen kann es beispielsweise bakterielle Enzyme hemmen oder die Integrität der Zellmembran stören. In der Krebsforschung könnte es in die DNA-Replikations- oder Reparaturmechanismen eingreifen .

Wirkmechanismus

The mechanism of action of 5-chloro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,5-Naphthyridin: Ein weiteres Isomer mit unterschiedlicher Anordnung der Stickstoffatome.

2-Amino-1,8-naphthyridin: Ähnliche Struktur, jedoch ohne die Chlorsubstitution.

Einzigartigkeit

5-Chlor-1,8-naphthyridin-2-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann .

Eigenschaften

IUPAC Name |

5-chloro-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIRJYGWXXUSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)